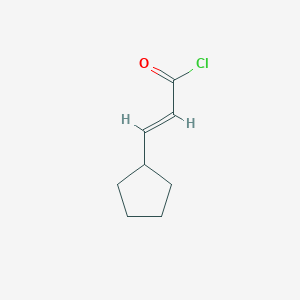

3-cyclopentylacryloyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyclopentylacryloyl chloride is an organic compound characterized by the presence of a cyclopentyl group attached to an acryl chloride moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentylacryloyl chloride typically involves the reaction of cyclopentylacrylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:

Cyclopentylacrylic acid+SOCl2→(2E)-3-cyclopentylacryloyl chloride+SO2+HCl

This reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

3-cyclopentylacryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentylacrylic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reduction reactions are performed under anhydrous conditions using strong reducing agents

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Alcohols: Formed by reduction of the acyl chloride group.

Applications De Recherche Scientifique

3-cyclopentylacryloyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials .

Mécanisme D'action

The mechanism of action of 3-cyclopentylacryloyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentylacetyl chloride: Similar structure but lacks the double bond present in 3-cyclopentylacryloyl chloride.

Cyclopentylpropionyl chloride: Contains an additional methylene group compared to this compound.

Uniqueness

This compound is unique due to the presence of the acryl chloride moiety, which imparts distinct reactivity and properties compared to other cyclopentyl acyl chlorides. This makes it a valuable intermediate in organic synthesis .

Activité Biologique

3-Cyclopentylacryloyl chloride is a chemical compound with the molecular formula C8H11ClO and a CAS number of 208922-42-3. It is recognized for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Classification

This compound is classified as an acyl chloride, which can undergo various chemical reactions due to its reactive carbonyl group. Its structure includes a cyclopentyl group attached to an acrylate moiety, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C8H11ClO |

| Molecular Weight | 172.63 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its role as an electrophile in chemical reactions, particularly in the formation of covalent bonds with nucleophiles. This property allows it to interact with various biological molecules, potentially leading to modulation of enzymatic activities and cellular pathways.

-

Inhibition of Enzymatic Activity :

- The compound can act as an inhibitor for certain enzymes by forming stable adducts, thereby altering their function.

- For example, studies have shown that acyl chlorides can inhibit serine proteases, which are crucial in various physiological processes.

-

Modulation of Signaling Pathways :

- There is evidence suggesting that compounds similar to this compound can affect signaling pathways mediated by kinases, particularly Janus kinases (JAKs). This modulation can influence immune responses and inflammatory processes.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating diseases associated with dysregulated immune responses and inflammation. The following therapeutic areas are notable:

- Cancer Treatment : Compounds that modulate JAK activity are being explored for their ability to treat various cancers by inhibiting tumor growth and enhancing immune response against tumors.

- Autoimmune Diseases : The potential to regulate inflammatory pathways suggests applications in autoimmune conditions where JAK signaling is often hyperactive.

Study on JAK Inhibition

A study published in the Journal of Medicinal Chemistry investigated the effects of various acyl chlorides on JAK-mediated signaling pathways. The findings indicated that certain derivatives exhibited significant inhibitory effects on JAK activity, leading to reduced cytokine signaling and inflammation in vitro.

Table of Related Compounds

Propriétés

IUPAC Name |

(E)-3-cyclopentylprop-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSFLWRQSGVDDY-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.